2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine
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Overview
Description
2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine is a chemical compound with the molecular formula C11H14ClNO It is a pyridine derivative that features a chloro substituent at the second position and a 4-methyltetrahydro-2H-pyran-4-yl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. The reaction is catalyzed by iron-modified silica, and the desired product is obtained with high selectivity . Another method involves the use of iron chloride as a catalyst, which can be performed either by wet impregnation or under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts, such as iron-modified silica, allows for the efficient production of this compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can yield dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-5-(4-methyltetrahydro-2H-pyran-4-yl)pyridine include:
- (5-Chloro-2-pyridinyl)(tetrahydro-2H-pyran-4-yl)methanone
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chloro and a tetrahydropyran group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-5-(4-methyloxan-4-yl)pyridine |
InChI |
InChI=1S/C11H14ClNO/c1-11(4-6-14-7-5-11)9-2-3-10(12)13-8-9/h2-3,8H,4-7H2,1H3 |
InChI Key |
UYXPITNBVGFFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOCC1)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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